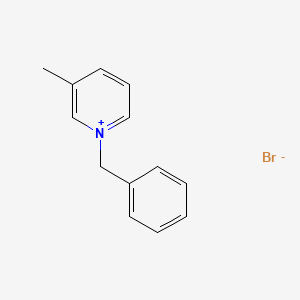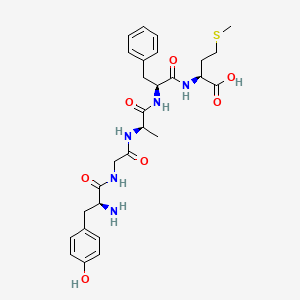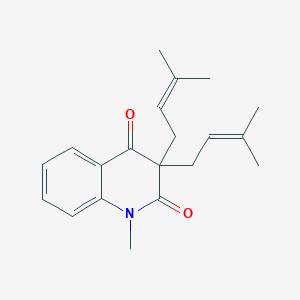
(3S)-1,3-Diphenylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1,3-Diphenylbutan-2-one is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a butan-2-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,3-Diphenylbutan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol condensation of benzaldehyde with acetone, followed by a reduction step to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high stereochemical purity. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(3S)-1,3-Diphenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where one of the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
科学研究应用
(3S)-1,3-Diphenylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism by which (3S)-1,3-Diphenylbutan-2-one exerts its effects involves interactions with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action can include inhibition of metabolic processes or disruption of cellular signaling pathways.
相似化合物的比较
Similar Compounds
(3R)-1,3-Diphenylbutan-2-one: The enantiomer of (3S)-1,3-Diphenylbutan-2-one, differing only in the stereochemistry.
1,3-Diphenylpropan-2-one: A structurally similar compound lacking the chiral center.
Benzylacetone: Another related compound with a similar backbone but different substituents.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
属性
CAS 编号 |
59983-38-9 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
(3S)-1,3-diphenylbutan-2-one |
InChI |
InChI=1S/C16H16O/c1-13(15-10-6-3-7-11-15)16(17)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3/t13-/m0/s1 |
InChI 键 |
BSMVDNFEDSMAOC-ZDUSSCGKSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)


![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)

![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)

